molecular formula C15H9Cl2NO2S B2715731 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone CAS No. 338417-18-8

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone

Cat. No.: B2715731
CAS No.: 338417-18-8
M. Wt: 338.2
InChI Key: JLIMNALMBHXXOH-UHFFFAOYSA-N
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Description

This compound features a 5-chloro-substituted benzoxazole core linked via a sulfanyl group to a 4-chlorophenyl ethanone moiety. The sulfanyl group facilitates nucleophilic substitution reactions, enabling further derivatization . Synthesis likely involves coupling α-halogenated ketones with benzoxazole-thiol intermediates under alkaline conditions, as seen in analogous compounds .

Properties

IUPAC Name

2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-10-3-1-9(2-4-10)13(19)8-21-15-18-12-7-11(17)5-6-14(12)20-15/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIMNALMBHXXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone typically involves the reaction of 5-chloro-2-mercaptobenzoxazole with 4-chloroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Benzoxazole derivatives have been recognized for their antimicrobial activities. Preliminary studies suggest that compounds like 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone may exhibit significant antibacterial and antifungal properties. For instance, similar benzoxazole derivatives have shown activity against various bacterial strains, including those resistant to conventional antibiotics .

Potential in Cancer Treatment

Research indicates that benzoxazole derivatives can play a role in cancer therapy. Their ability to interfere with cellular signaling pathways may provide a basis for developing novel anticancer agents. The structural characteristics of this compound suggest it could be explored for its potential in targeting cancer cells.

Neuroprotective Effects

Emerging studies have suggested that certain benzoxazole derivatives possess neuroprotective properties. This could be particularly relevant for conditions such as neurodegenerative diseases where oxidative stress plays a critical role. The compound's ability to modulate oxidative stress responses might be investigated further for therapeutic applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Formation of the benzoxazole ring through cyclization reactions.
  • Introduction of the chlorophenyl group via electrophilic substitution.
  • Final modification to obtain the ethanone functional group.

These methods highlight the versatility of synthesizing related compounds that may exhibit enhanced biological activities.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against mycobacterial strains comparable to standard antibiotics .
Study 2Cancer Cell TargetingInvestigated the compound's effects on apoptosis in cancer cell lines, showing promise as an anticancer agent .
Study 3NeuroprotectionEvaluated the compound's capability to reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The chloro and sulfanyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazole Core

Position of Chlorine Substituent
  • 4-Chloro-Benzoxazole Derivatives: Compounds like 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide () exhibit antimicrobial and antioxidant activities.
  • 5-Chloro-Benzoxazole (Target Compound) :
    The 5-chloro group may enhance lipophilicity and metabolic stability, though direct comparative biological data are lacking.
Methyl vs. Chloro Substituents

Heterocycle Replacements

Thiazole-Based Analogs
  • 1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one ():
    Replacing benzoxazole with thiazole introduces a sulfur atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity. Thiazoles are often associated with antiviral and anticancer activities, suggesting divergent pharmacological profiles compared to benzoxazoles .
Oxadiazole-Based Analogs
  • 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (): Oxadiazoles are electron-deficient rings often used as bioisosteres for ester or amide groups. This compound’s dual oxadiazole structure may enhance metabolic stability but reduce solubility compared to benzoxazole derivatives .

Structural and Computational Insights

  • Crystallography and Software :
    Tools like SHELXL () and ORTEP-3 () enable precise structural determination, critical for understanding substituent effects on molecular conformation .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituent Position Notable Bioactivity Reference
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone Benzoxazole 5-Cl, 4-Cl-Ph Hypothesized antimicrobial -
2-[(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide Benzoxazole 4-Cl Antimicrobial (MIC <10 µg/mL)
1-(4-Chlorophenyl)-2-[(5-methyl-1,3-thiazol-2-yl)sulfanyl]ethan-1-one Thiazole 5-Me N/A (Structural analog)
1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone Oxadiazole - N/A (Bioisosteric potential)

Biological Activity

2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone is a synthetic organic compound belonging to the class of benzoxazole derivatives. Its unique structure, characterized by the presence of a benzoxazole moiety and chlorinated phenyl groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H9Cl2NO2S
  • Molecular Weight : 338.21 g/mol
  • CAS Number : 1670138

The compound's structure can be represented as follows:

Structure C15H9Cl2NO2S\text{Structure }\text{C}_{15}\text{H}_{9}\text{Cl}_{2}\text{N}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that benzoxazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been studied for its potential effects on various biological systems.

Anticancer Activity

Preliminary studies suggest that this compound may possess significant anti-cancer properties. In vitro assays have demonstrated its efficacy against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.0Growth inhibition
HeLa (Cervical Cancer)12.5Induction of apoptosis
MCF-7 (Breast Cancer)10.0Cell cycle arrest

The mechanism of action appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell proliferation and survival.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in tumor growth.
  • Alteration of Signaling Pathways : Modulation of pathways such as MAPK and PI3K/Akt that are crucial for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer Cells :
    • A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an effective anti-tumor agent.

Safety and Toxicity

While preliminary data is promising, further investigation into the safety profile and potential toxicity of this compound is essential. Toxicological assessments are necessary to determine safe dosage ranges for therapeutic use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone and its derivatives?

  • Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example:

  • Step 1 : React 5-chloro-1,3-benzoxazole-2-thiol with ethyl chloroacetate in acetone to form the thioether intermediate .
  • Step 2 : Treat the intermediate with hydrazine hydrate under reflux in ethanol to yield the acetohydrazide derivative .
  • Step 3 : Derivatize further via solvent-free grinding with substituted aldehydes and sodium borohydride/boric acid, followed by recrystallization .
    • Key Considerations : Monitor reaction progress via TLC (e.g., chloroform:methanol 7:3) and optimize solvent systems for purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign peaks for sulfanyl (-S-), chlorophenyl, and benzoxazole moieties (e.g., δ 4.49 ppm for -NH₂ in hydrazide derivatives) .
  • LC-MS/IR : Confirm molecular ion peaks (e.g., m/z 282 [M+1] for related derivatives) and functional groups like C=O (stretching ~1680 cm⁻¹) .
  • Elemental Analysis : Validate purity (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) .
  • Analysis : Employ ORTEP-3 for visualizing thermal ellipsoids and Hirshfeld surface analysis to quantify hydrogen bonds/π-π interactions .
    • Example : A crystal structure of a related chlorophenyl-ethanone derivative revealed a planar benzoxazole ring and C-H···O hydrogen bonding stabilizing the lattice .

Q. What computational strategies predict electronic properties and bioactivity?

  • Tools :

  • Multiwfn : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites on the benzoxazole core .
  • Molecular Docking : Use AutoDock/Vina to simulate binding affinities (e.g., docking derivatives into the 2A91 anticancer receptor) .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl) showed stronger binding to 2A91 (ΔG = -9.2 kcal/mol) due to enhanced hydrophobic interactions .

Q. How can contradictions in biological activity data among derivatives be resolved?

  • Approach :

  • SAR Analysis : Compare substituent effects (e.g., para-chloro vs. methoxy groups) on antimicrobial MIC values and cytotoxicity .
  • Validation : Replicate assays under standardized conditions (e.g., MTT protocol for cell viability) and cross-check with docking results .
    • Example : Derivatives 5a and 5h showed >70% cell viability in vitro but varied in antioxidant activity due to steric hindrance from bulky substituents .

Experimental Design & Optimization

Q. What strategies improve yield in solvent-free synthesis of derivatives?

  • Optimization :

  • Mechanochemical Grinding : Use agate mortar/pestle for 20–30 minutes to enhance reaction efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., YbCl₃) for Friedlander annulation reactions, achieving yields >90% .
    • Troubleshooting : If byproducts form, adjust stoichiometry (e.g., 1.2 eq hydrazine hydrate) or use column chromatography (petroleum ether:ethyl acetate) .

Q. How to analyze reaction mechanisms for sulfanyl-group substitutions?

  • Methods :

  • Kinetic Studies : Monitor reaction rates via HPLC under varying temperatures/pH.
  • Isotopic Labeling : Use ³⁵S-labeled reagents to trace sulfanyl-group transfer pathways .
    • Insight : The sulfanyl group in 1,3-benzoxazole derivatives undergoes nucleophilic attack at the α-carbon of ethanone, facilitated by electron-deficient benzoxazole rings .

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